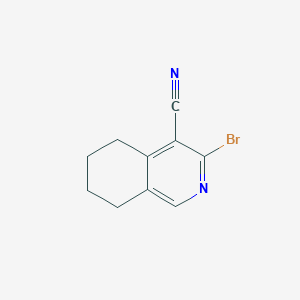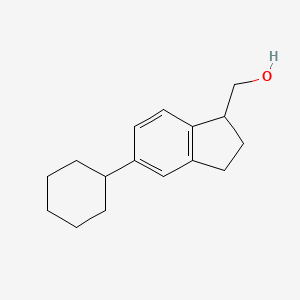
(-)-5-Cyclohexyl-1-indanmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is an organic compound with the molecular formula C₁₆H₂₂O It is a derivative of indene, featuring a cyclohexyl group attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the Indene Ring: The indene ring system is then subjected to hydrogenation to form the dihydroindene derivative. This reaction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group through a Grignard reaction. The dihydroindene derivative is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol.
Industrial Production Methods
Industrial production of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: The hydroxyl group in (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of a methanol group.
Cyclohexylbenzene: Lacks the indene ring system but shares the cyclohexyl group.
Indene: The parent compound without the cyclohexyl and methanol groups.
Uniqueness
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is unique due to the presence of both the cyclohexyl group and the methanol group attached to the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38032-73-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
Clave InChI |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


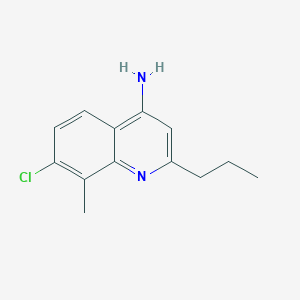
![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)
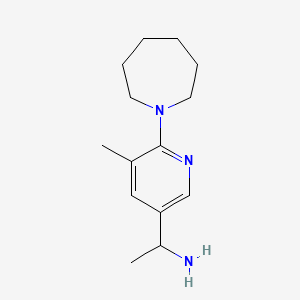
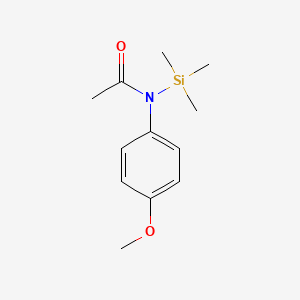

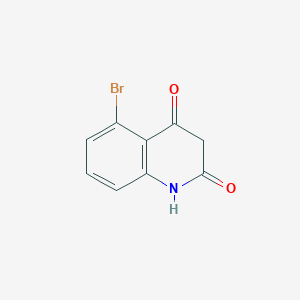



![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)



